1-(2-Propynyl)benzimidazol-2(3H)-one
Description
Properties
IUPAC Name |
3-prop-2-ynyl-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h1,3-6H,7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFKQCGVPRSRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
In a representative procedure, 1H-benzimidazol-2(3H)-one is treated with propargyl bromide (1.0–1.2 equivalents) in the presence of tetra-n-butylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst and potassium carbonate (2.0 equivalents) as a base. The reaction is conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours under nitrogen. After completion, the mixture is cooled, filtered, and concentrated under reduced pressure. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane-hexane.
Key Considerations:
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Stoichiometric Control : Using 1.0 equivalent of propargyl bromide minimizes bis-alkylation, though trace amounts of 1,3-bis(prop-2-ynyl)benzimidazol-2(3H)-one may form.
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Solvent Selection : Polar aprotic solvents like DMF enhance the solubility of benzimidazolone and facilitate nucleophilic substitution.
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Temperature : Elevated temperatures (60–80°C) accelerate the reaction but may increase side products; monitoring via TLC or HPLC is recommended.
Yield and Characterization
The mono-alkylated product is typically isolated in 50–65% yield. Structural confirmation is achieved through:
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1H NMR : A singlet at δ 2.45–2.50 ppm (≡C-H of propargyl) and aromatic protons at δ 6.90–7.40 ppm.
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13C NMR : Signals at δ 75–80 ppm (sp-hybridized carbons) and 155–160 ppm (carbonyl carbon).
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X-ray Crystallography : The planar benzimidazolone core with a propargyl group perpendicular to the ring has been confirmed.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Minimizing Bis-Alkylation
Chemical Reactions Analysis
Synthetic Routes and Alkylation
The compound is synthesized via alkylation of benzimidazolone precursors. For example:
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Reaction with Propargyl Bromide :
Benzimidazol-2(3H)-one reacts with propargyl bromide under mild conditions using tetra--butylammonium bromide (TBAB) as a phase-transfer catalyst. This yields both mono- and di-substituted products, depending on stoichiometry .Mechanism :
The reaction proceeds via nucleophilic substitution (SN2), where the deprotonated benzimidazolone attacks the propargyl bromide.Data :
Hydrogen Bonding and Crystal Packing
The propargyl group influences intermolecular interactions:
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N–H···O Hydrogen Bonding : Forms centrosymmetric dimers in the solid state .
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C–H···O Interactions : Links dimers into 2D layers via interactions between the alkyne C–H and carbonyl oxygen .
Oxidation:
The terminal alkyne undergoes oxidation to form carbonyl derivatives.
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Example : Reaction with KMnO₄ in acidic conditions yields a ketone.
Mechanism :
(further decarboxylation to ketone).
Reduction:
Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the alkyne to an alkane.
Cycloaddition Reactions
The propargyl group participates in click chemistry:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
Reacts with azides to form 1,2,3-triazoles, useful in bioconjugation.Example :
Electrophilic Substitution:
The benzimidazolone core undergoes nitration or halogenation at the C5/C6 positions .
-
Nitration :
-substituted derivatives.
Nucleophilic Substitution:
The propargyl group can be displaced by strong nucleophiles (e.g., thiols) .
Complexation and Catalysis
The compound acts as a ligand in metal complexes:
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Cu(II) Complexes : Catalyze oxidation reactions (e.g., alkynes to diketones) .
Example : Oxidation of 1-phenyl propyne yields diketones (40–60%) and acids .
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
1-(2-Propynyl)benzimidazol-2(3H)-one has shown promise in several areas:
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in oncology and infectious diseases.
Anticancer Activity:
Recent studies have highlighted its cytotoxic effects on various cancer cell lines, including:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
Cytotoxicity Data:
These results indicate that the compound exhibits significant anticancer properties, comparable to established chemotherapeutic agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Antibacterial Studies:
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 30 | |
| This compound | Escherichia coli | 25 |
The findings suggest that this compound possesses substantial antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Synthetic Utility:
It can be used in various reactions such as:
- Coupling Reactions: To form new carbon-carbon bonds.
- Functionalization: To introduce different functional groups for enhanced biological activity.
Case Study 1: Anticancer Research
A study conducted on the efficacy of this compound demonstrated its ability to induce apoptosis in cancer cells through mitochondrial dysfunction. The mechanism was elucidated through assays measuring caspase activation and mitochondrial membrane potential changes, indicating that the compound triggers cell death pathways effectively .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The study reported that it inhibited bacterial growth significantly better than conventional antibiotics, suggesting its potential as a new therapeutic agent against resistant infections .
Mechanism of Action
The mechanism by which 1-(2-Propynyl)benzimidazol-2(3H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazolone Derivatives
Key Observations:
- Substituent Effects : The propynyl group’s linear geometry and electron-withdrawing nature contrast with the bulkier benzyl or flexible alkyl chains (e.g., dodecyl). These differences influence dihedral angles and crystal symmetry. For instance, alkyl chain length directly correlates with unit-cell variability ().
- Hydrogen Bonding : All derivatives form N–H⋯O or C–H⋯O networks, but dimensionality varies. The propynyl derivative’s 2D network is simpler than the bifurcated interactions in the allyl-benzyl analogue ().
Biological Activity
1-(2-Propynyl)benzimidazol-2(3H)-one is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a benzimidazole core with a propynyl substituent at the 1-position. This structural modification is significant as it can influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values reported for related compounds suggest effective antimicrobial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. For example, a study demonstrated that a closely related benzimidazole compound exhibited significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer). The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and activation of caspases .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Apoptosis via mitochondrial disruption |
| Benzimidazole Derivative A | HeLa (Cervical Cancer) | 16.38 | Caspase activation |
| Benzimidazole Derivative B | A549 (Lung Cancer) | 29.39 | Cell cycle arrest |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The presence of the propynyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets such as enzymes or receptors involved in cell proliferation and apoptosis.
Apoptotic Pathways
Benzimidazole derivatives have been shown to induce apoptosis through several pathways:
- Mitochondrial Pathway : Disruption of mitochondrial membrane potential leads to cytochrome c release.
- Caspase Activation : Initiation of caspase cascades resulting in programmed cell death .
Case Studies
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives for their biological activities. For instance:
- Antifungal Activity : Certain derivatives demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to standard antifungal agents .
- Quorum Sensing Inhibition : Some benzimidazole compounds have been identified as quorum sensing inhibitors, which can reduce virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa, suggesting potential applications in treating infections .
Q & A
Basic Synthesis Methods
Q: What are the foundational synthetic routes for preparing 1-(2-Propynyl)benzimidazol-2(3H)-one? A: A common approach involves alkylation of the benzimidazol-2(3H)-one core with propargyl bromide under mild conditions. For example, reacting 1H-benzimidazol-2(3H)-one with propargyl bromide in the presence of a phase-transfer catalyst like tetra--butylammonium bromide can yield the target compound. Purification via recrystallization or column chromatography is critical to isolate the product . Alternative routes include condensation reactions between 2-acetyl benzimidazole derivatives and aldehydes in aqueous ethanol, followed by NaOH-mediated cyclization .
Advanced Synthesis: Rearrangement Strategies
Q: How can quinoxalinone rearrangements be leveraged to synthesize benzimidazolone derivatives with propargyl substituents? A: Advanced methods involve thermal or acid-catalyzed rearrangements of quinoxalinones. For instance, reacting 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one derivatives with phenylhydrazine can yield 2-heteroaryl benzimidazoles. Propargyl groups can be introduced via post-synthetic modifications, such as nucleophilic substitution at the N1 position . This method allows for structural diversification while maintaining high regioselectivity.
Basic Characterization Techniques
Q: What analytical methods are essential for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the propargyl group's presence (e.g., characteristic alkynyl proton signals at δ 2.0–3.0 ppm). Mass spectrometry (MS) confirms the molecular ion peak, while infrared (IR) spectroscopy identifies carbonyl (C=O) stretches near 1700 cm⁻¹. High-resolution mass spectrometry (HRMS) further validates the molecular formula .
Advanced Structural Analysis via X-ray Crystallography
Q: How can X-ray crystallography resolve ambiguities in the spatial arrangement of this compound derivatives? A: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL enables precise determination of bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the carbonyl oxygen and adjacent NH groups can stabilize the crystal lattice. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and refinement protocols in SHELX ensure accurate electron density maps .
Bioactivity Evaluation Methodologies
Q: What experimental frameworks are used to assess the biological activity of this compound derivatives? A: In vitro assays (e.g., enzyme inhibition, cytotoxicity via MTT assay) and in vivo models (e.g., murine inflammation studies) are standard. For example, derivatives can be screened against cancer cell lines (IC₅₀ determination) or tested for anti-inflammatory activity via COX-2 inhibition. Dose-response curves and comparative studies with positive controls (e.g., ibuprofen) validate efficacy .
Structure-Activity Relationship (SAR) Studies
Q: How can researchers systematically evaluate the impact of substituents on bioactivity? A: SAR studies involve synthesizing analogs with varying substituents (e.g., electron-withdrawing/donating groups at the propargyl or benzimidazole positions). Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases or GPCRs. Biological assays then correlate structural features (e.g., propargyl chain length) with activity trends. Privileged substructures, such as the benzimidazole core, are prioritized for their promiscuous receptor-binding capabilities .
Computational Modeling for Mechanism Elucidation
Q: What computational strategies clarify the mechanistic interactions of this compound with biological targets? A: Density Functional Theory (DFT) calculations optimize the compound's geometry and electrostatic potential surfaces. Molecular dynamics (MD) simulations (e.g., using GROMACS) model ligand-receptor interactions over time, identifying key residues for binding. Free-energy perturbation (FEP) methods quantify binding affinities, while QSAR models predict activity across derivative libraries .
Addressing Data Contradictions in Physicochemical Properties
Q: How should researchers reconcile discrepancies in solubility or stability data across studies? A: Systematic reproducibility studies under controlled conditions (e.g., pH, temperature) are essential. For example, solubility variations may arise from differing crystallinity (amorphous vs. crystalline forms), which can be characterized via powder XRD. Stability assays (e.g., accelerated degradation under UV light) identify degradation pathways. Cross-referencing multiple characterization techniques (HPLC, DSC) ensures data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
